Chloric acid

Description

Properties

CAS No. |

7790-93-4 |

|---|---|

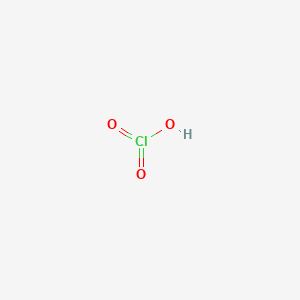

Molecular Formula |

ClHO3 |

Molecular Weight |

84.46 g/mol |

IUPAC Name |

chloric acid |

InChI |

InChI=1S/ClHO3/c2-1(3)4/h(H,2,3,4) |

InChI Key |

XTEGARKTQYYJKE-UHFFFAOYSA-N |

SMILES |

OCl(=O)=O |

Canonical SMILES |

OCl(=O)=O |

Other CAS No. |

7790-93-4 |

physical_description |

Chloric acid is a colorless liquid. It will accelerate the burning of combustible materials and can ignite most on contact. It is corrosive to metals and tissue. It is used as a reagent in chemical analysis and to make other chemicals. Found only in aqueous solution; [Merck Index] Clear colorless liquid; [MSDSonline] |

Pictograms |

Oxidizer; Corrosive |

Related CAS |

3811-04-9 (potassium salt) |

Synonyms |

chloric acid chloric acid, potassium salt potassium chlorate |

Origin of Product |

United States |

Foundational & Exploratory

physicochemical properties of aqueous chloric acid

An In-depth Technical Guide to the Physicochemical Properties of Aqueous Chloric Acid

Introduction

This compound (HClO₃) is a strong oxoacid of chlorine and serves as the formal precursor to chlorate (B79027) salts.[1] It exists only in aqueous solution and is a powerful oxidizing agent.[1][2] Due to its inherent instability, this compound is not commercially available and must be prepared in situ for use.[3] This guide provides a comprehensive overview of the core physicochemical properties, stability, reactivity, and preparation of aqueous this compound, intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

Aqueous solutions of this compound are colorless.[1][3] At concentrations above 30%, they may have a pungent smell due to decomposition into chlorine and chlorine dioxide.[3] The fundamental physicochemical properties of this compound are summarized in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | HClO₃ | [1] |

| Molar Mass | 84.45914 g/mol | [1] |

| Appearance | Colorless aqueous solution | [1] |

| Density | Approximately 1 g/mL (for solutions) | [1][3] |

| Melting Point | < -20°C | [2] |

| Boiling Point | > 100°C (decomposes) | [2] |

| Acidity (pKa) | Approximately -2.7 | [1] |

| Solubility in Water | >40 g/100 mL at 20°C | [1][3] |

Stability and Decomposition

This compound is thermodynamically unstable and its stability is highly dependent on its concentration in aqueous solution.[1][4]

-

Low Concentrations (<30%): Solutions are relatively stable in the cold.[1][3][4] At concentrations below 20%, the acid is almost completely ionized into hydrated protons (H⁺) and chlorate ions (ClO₃⁻), which are stable.[5]

-

High Concentrations (>30%): As concentration increases, the presence of molecular HClO₃ leads to decomposition.[5] Solutions above 30% begin to decompose, and concentrations above 40% are self-reactive and decompose, sometimes explosively.[2] Careful evaporation under reduced pressure can yield solutions up to 40%.[1][3][4]

The decomposition of concentrated this compound solutions can proceed through several pathways, yielding a variety of products.[1][4][6]

8 HClO₃ → 4 HClO₄ + 2 H₂O + 2 Cl₂ + 3 O₂[1][3] 3 HClO₃ → HClO₄ + H₂O + 2 ClO₂[1][3][4]

These reactions highlight the disproportionation of this compound, where chlorine in the +5 oxidation state is converted to higher and lower oxidation states.

Reactivity

Acidity

With a pKa of approximately -2.7, this compound is a strong acid, meaning it fully dissociates in dilute aqueous solutions.[1] It readily reacts with bases to form the corresponding chlorate salts.[3]

MOH + HClO₃ → MClO₃ + H₂O (where M is a metal cation)

Oxidizing Properties

This compound is a powerful oxidizing agent, a property that becomes more pronounced at higher concentrations.[1]

-

Reaction with Organic Materials: It can ignite most organic and flammable materials upon contact.[4]

-

Reaction with Metals: Its reaction with metals depends on the metal's activity.

-

Reaction with Sulfides: Reacts vigorously, and sometimes incandescently or explosively, with metal sulfides like antimony sulfide (B99878) and copper sulfide.[7]

Experimental Protocols

Preparation of Aqueous this compound

Detailed experimental procedures must be conducted with extreme caution due to the hazardous nature of the reactants and products.

Method 1: Reaction of Barium Chlorate with Sulfuric Acid

This is a common laboratory method for producing a pure solution of this compound.[1][4]

-

Protocol:

-

Prepare a solution of barium chlorate (Ba(ClO₃)₂) by dissolving it in hot water.

-

Separately, prepare a dilute solution of sulfuric acid (H₂SO₄).

-

Slowly and with constant stirring, add the sulfuric acid solution to the barium chlorate solution.

-

An insoluble precipitate of barium sulfate (B86663) (BaSO₄) will form, leaving this compound in the aqueous phase.

-

Allow the mixture to cool and the precipitate to settle.

-

Separate the aqueous this compound solution from the barium sulfate precipitate by decantation or filtration.

-

Method 2: Heating Hypochlorous Acid

Heating a solution of hypochlorous acid (HClO) will produce this compound and hydrogen chloride.[1][4][8]

-

Protocol:

-

Gently heat a solution of hypochlorous acid.

-

The acid will disproportionate according to the following reaction:

-

This method results in a mixed solution of chloric and hydrochloric acids, which may require further purification depending on the intended application.

-

Concentration Determination

The concentration of a prepared this compound solution can be determined by standard acid-base titration.

-

Protocol:

-

Pipette a known volume of the this compound solution into a flask.

-

Dilute with deionized water.

-

Add a few drops of a suitable indicator (e.g., phenolphthalein).

-

Titrate with a standardized solution of a strong base (e.g., sodium hydroxide, NaOH) until the endpoint is reached (indicated by a persistent color change).

-

Calculate the molarity of the this compound solution using the formula: M₁V₁ = M₂V₂.

-

Safety and Handling

This compound is a hazardous substance that requires strict safety protocols.

-

Corrosivity: It is corrosive to skin, eyes, and metals.[6]

-

Oxidizer: As a powerful oxidizing agent, it must be kept away from combustible and organic materials to prevent fire or explosion.[2][4]

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhaling any vapors from decomposition products.

-

Storage: Due to its instability, long-term storage is not recommended. If necessary, store dilute solutions in a cool, dark place in a loosely capped glass container to allow any evolved gases to escape safely.[5] Ensure the container is clean and free of any reducing agents.[5]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. chembk.com [chembk.com]

- 3. This compound - Sciencemadness Wiki [sciencemadness.org]

- 4. This compound [a.osmarks.net]

- 5. Sciencemadness Discussion Board - Stability of diluted this compound solutions - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. On heating this compound decomposes to A HClO4 Cl2 O2 class 11 chemistry CBSE [vedantu.com]

- 7. This compound | ClHO3 | CID 19654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. homework.study.com [homework.study.com]

An In-depth Technical Guide to the Molecular Geometry and Bonding of Chloric Acid (HClO₃)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure and bonding characteristics of chloric acid (HClO₃). Utilizing Valence Shell Electron Pair Repulsion (VSEPR) theory, valence bond theory, and molecular orbital theory, this document elucidates the geometric arrangement and electronic interactions within the molecule.

Molecular Structure and Geometry

This compound consists of a central chlorine atom bonded to three oxygen atoms, with one of the oxygen atoms also bonded to a hydrogen atom. The electronic configuration and arrangement of electron pairs around the central chlorine atom dictate the molecule's overall geometry.

Lewis Structure and VSEPR Theory

The Lewis structure of this compound shows the central chlorine atom with three bonding pairs of electrons and one lone pair.[1][2] This arrangement gives rise to a steric number of four around the chlorine atom.[3] According to VSEPR theory, a molecule with four electron domains (three bonding and one non-bonding) adopts a tetrahedral electron geometry.[4][5] However, the molecular geometry, which describes the arrangement of only the atoms, is trigonal pyramidal .[1][2] The lone pair of electrons on the chlorine atom exerts greater repulsion than the bonding pairs, compressing the O-Cl-O bond angles.[5][6]

Bond Angles and Lengths

The trigonal pyramidal geometry of this compound results in O-Cl-O bond angles that are slightly less than the ideal tetrahedral angle of 109.5°. Experimental data from spectroscopic studies indicate these bond angles are approximately 107 degrees .[6] The repulsion from the lone pair on the chlorine atom causes this deviation. The Cl-O bond lengths are approximately 1.57 Å .[6] This bond length is intermediate between a typical single and double bond, suggesting a degree of multiple bond character.[6]

| Parameter | Value | Reference |

| Molecular Geometry | Trigonal Pyramidal | [1][2] |

| Electron Geometry | Tetrahedral | [4] |

| O-Cl-O Bond Angle | ~107° | [6] |

| Cl-O Bond Length | ~1.57 Å | [6] |

| Dipole Moment | ~2.5 D | [6] |

Bonding Theories

The nature of the chemical bonds in this compound can be described by several bonding theories, each providing a different level of insight into the electronic structure.

Valence Bond Theory and Hybridization

In the framework of valence bond theory, the central chlorine atom in this compound is sp³ hybridized .[1][6][7] The chlorine atom's ground state electron configuration is [Ne] 3s²3p⁵. To form bonds with the three oxygen atoms and accommodate the lone pair, one 3s and three 3p orbitals hybridize to form four equivalent sp³ hybrid orbitals arranged tetrahedrally.[8] Three of these sp³ orbitals overlap with the orbitals of the oxygen atoms to form sigma (σ) bonds, while the fourth sp³ orbital holds the lone pair of electrons.

The partial double bond character of the Cl-O bonds is attributed to pπ-dπ bonding .[6] This involves the donation of electron density from the p-orbitals of the oxygen atoms to the empty d-orbitals of the chlorine atom. This delocalization of electrons strengthens the Cl-O bonds.[6]

Molecular Orbital Theory

A more advanced description of the bonding in this compound is provided by molecular orbital (MO) theory. This theory describes the formation of molecular orbitals that extend over the entire molecule. The bonding in the ClO₃ unit involves a framework of σ-bonds supplemented by delocalized π-bonding.[6] Electronic structure analysis indicates that the highest occupied molecular orbitals (HOMOs) are predominantly located on the oxygen atoms, while the lowest unoccupied molecular orbitals (LUMOs) have significant chlorine character.[6] This distribution of molecular orbitals is consistent with the compound's strong oxidizing properties.

Visualization of Molecular Geometry

The following diagram, generated using the DOT language, illustrates the trigonal pyramidal molecular geometry of this compound.

Caption: Trigonal pyramidal geometry of this compound (HClO₃).

Experimental Protocols

The structural parameters and bonding characteristics of this compound are primarily determined through spectroscopic and computational methods due to its instability in pure form.

Microwave Spectroscopy: This technique can be used on gaseous samples of related, more stable chlorate (B79027) compounds to determine precise bond lengths and angles by analyzing the absorption of microwave radiation, which is dependent on the molecule's moments of inertia.

X-ray Crystallography: For solid chlorate salts, X-ray diffraction provides detailed information about the arrangement of atoms in the crystal lattice, from which the geometry of the chlorate ion can be accurately determined.

Computational Chemistry: Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), are employed to model the electronic structure and geometry of the this compound molecule. These calculations can predict bond lengths, bond angles, vibrational frequencies, and molecular orbital energies that are in good agreement with experimental data where available.

References

- 1. Page loading... [guidechem.com]

- 2. topblogtenz.com [topblogtenz.com]

- 3. youtube.com [youtube.com]

- 4. homework.study.com [homework.study.com]

- 5. VSEPR theory - Wikipedia [en.wikipedia.org]

- 6. webqc.org [webqc.org]

- 7. What is the hybridisation states of Cl atom in HClO4, HClO3, HClO2, a - askIITians [askiitians.com]

- 8. m.youtube.com [m.youtube.com]

An In-depth Technical Guide on the Thermodynamic Stability of Concentrated Chloric Acid Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloric acid (HClO₃) is a strong oxoacid of chlorine and a powerful oxidizing agent.[1] It is the formal precursor to chlorate (B79027) salts and exists primarily in aqueous solutions, as it is thermodynamically unstable in its pure form.[1] This guide provides a comprehensive overview of the thermodynamic stability of concentrated this compound solutions, focusing on its decomposition pathways, influencing factors, and relevant experimental and analytical methodologies. Understanding the stability of this compound is critical for its safe handling, storage, and application in various chemical processes.

This compound is a strong acid with a pKₐ of approximately -2.7, indicating complete dissociation in dilute aqueous solutions.[1] However, its stability is highly dependent on concentration. While stable in cold aqueous solutions up to about 30%, concentrations above this threshold, and particularly above 40%, are prone to decomposition.[2] This instability is a key consideration for its use in research and industrial settings.

Thermodynamic Stability

This compound is thermodynamically unstable with respect to disproportionation.[2] The stability of its aqueous solutions is inversely related to concentration. In dilute solutions (below approximately 20-30%), this compound is almost completely ionized into hydronium (H₃O⁺) and chlorate (ClO₃⁻) ions. The chlorate ion itself is relatively stable, contributing to the stability of dilute solutions. However, as the concentration increases, the equilibrium shifts towards the formation of molecular HClO₃. This undissociated form is highly unstable and prone to decomposition.

Factors Influencing Stability

-

Concentration: This is the most critical factor. Solutions of this compound are stable at concentrations up to approximately 30%.[2] Above this, and especially above 40%, the rate of decomposition increases significantly.

-

Temperature: Elevated temperatures accelerate the decomposition of this compound. It is recommended to store solutions at low temperatures.

-

Light: Exposure to light can also promote decomposition, although this is less documented than the effects of concentration and temperature.

-

Impurities: The presence of catalytic impurities can accelerate decomposition.

Thermodynamic Data

Direct measurement of thermodynamic parameters for concentrated this compound is challenging due to its inherent instability. The following table summarizes estimated thermodynamic data for aqueous this compound. It is important to note that these values are estimates and may not accurately represent the behavior of concentrated solutions, which deviate significantly from ideal behavior.[1]

| Thermodynamic Parameter | Symbol | Estimated Value (Aqueous Solution) |

| Standard Enthalpy of Formation | ΔH°f | -99.2 kJ/mol[1] |

| Standard Gibbs Free Energy of Formation | ΔG°f | -3.3 kJ/mol[1] |

Decomposition Pathways

Concentrated solutions of this compound decompose via complex disproportionation reactions, yielding a variety of products. The exact stoichiometry can vary, but two primary decomposition pathways have been reported.[2]

The decomposition process involves the unstable molecular HClO₃ breaking down into more stable chlorine compounds with both higher and lower oxidation states.

The two main reported decomposition reactions are:[2]

Pathway 1: 8 HClO₃ → 4 HClO₄ + 2 H₂O + 2 Cl₂ + 3 O₂

Pathway 2: 3 HClO₃ → HClO₄ + H₂O + 2 ClO₂

The prevalence of each pathway can be influenced by factors such as temperature and the presence of catalysts.

Experimental Protocols

Preparation of this compound Solutions

A common laboratory method for the preparation of this compound solutions involves the reaction of barium chlorate with sulfuric acid.[2]

Protocol:

-

Dissolve a known quantity of barium chlorate (Ba(ClO₃)₂) in hot deionized water.

-

In a separate container, dilute a stoichiometric amount of concentrated sulfuric acid (H₂SO₄) with deionized water and heat the solution.

-

Slowly add the hot sulfuric acid solution to the hot barium chlorate solution with constant stirring.

-

Barium sulfate (B86663) (BaSO₄), which is insoluble, will precipitate out of the solution.

-

Allow the mixture to cool, and then separate the this compound solution from the barium sulfate precipitate by filtration.

-

To prepare concentrated solutions (up to 40%), the dilute this compound solution can be carefully evaporated under reduced pressure.[2] Extreme caution must be exercised during this step due to the risk of explosive decomposition.

Proposed Workflow for Stability Studies

A logical workflow for investigating the thermodynamic stability of concentrated this compound would involve preparation, controlled decomposition, and analysis of the resulting products.

Analytical Methodologies

The analysis of this compound and its decomposition products in a complex mixture presents a significant challenge. A combination of analytical techniques would be required for accurate quantification.

Ion chromatography is a powerful technique for the separation and quantification of various anions, including chlorate, chlorite, and perchlorate.[3][4]

Proposed Protocol for IC Analysis:

-

Sample Preparation: Carefully dilute a small aliquot of the concentrated this compound solution with a known volume of deionized water to bring the concentrations of the analytes within the linear range of the instrument.

-

Instrumentation: Utilize an ion chromatograph equipped with a suitable anion-exchange column (e.g., Shodex IC SI-52 4E), a suppressor module, and a conductivity detector.[3]

-

Mobile Phase: A typical mobile phase for anion analysis is a dilute solution of sodium carbonate (e.g., 3.6 mM Na₂CO₃).[3]

-

Calibration: Prepare a series of standard solutions containing known concentrations of chlorate, perchlorate, and chloride to generate calibration curves.

-

Analysis: Inject the diluted samples and standards into the IC system and record the chromatograms. Identify and quantify the peaks based on their retention times and the calibration curves.

UV-Vis spectrophotometry can be used to monitor the formation of colored species like chlorine dioxide (ClO₂) and chlorine (Cl₂).[5]

Proposed Protocol for Spectrophotometric Analysis:

-

Wavelength Selection: Determine the wavelengths of maximum absorbance (λ_max) for the species of interest. For example, chlorine dioxide has a characteristic absorbance in the UV-Vis spectrum.

-

Sample Preparation: Samples may need to be diluted to ensure the absorbance falls within the linear range of the spectrophotometer.

-

Measurement: Record the absorbance of the samples at the selected wavelengths over time.

-

Quantification: Use Beer-Lambert's law (A = εbc) to calculate the concentrations of the absorbing species, provided their molar absorptivities (ε) are known.

Conclusion

Concentrated this compound is a thermodynamically unstable compound that undergoes disproportionation, particularly at concentrations above 30%. Its decomposition yields a mixture of other chlorine-containing species, including perthis compound, chlorine, and chlorine dioxide. While the general principles of its instability are understood, there is a notable lack of detailed, publicly available quantitative thermodynamic and kinetic data for concentrated solutions. The experimental protocols and workflows presented in this guide are based on established analytical techniques and provide a framework for researchers to design and conduct their own stability studies. Given the hazardous nature of concentrated this compound, all experimental work must be conducted with extreme caution and appropriate safety measures in place.

References

A Technical Guide to the Historical Preparation of Concentrated Chloric Acid Solutions

Abstract: This technical guide provides an in-depth review of the historical methods developed in the 19th century for the preparation of chloric acid (HClO₃). It is critical to note that pure, anhydrous this compound has never been isolated due to its extreme thermodynamic instability, which leads to rapid, often explosive, decomposition.[1][2] Consequently, historical chemical literature details methods for the isolation of concentrated aqueous solutions of this compound. This document outlines the two primary experimental protocols from that era: the reaction of barium chlorate (B79027) with sulfuric acid, and the thermal disproportionation of hypochlorous acid. The guide includes detailed methodologies, a comparative summary of achievable concentrations, and workflow diagrams for each process, offering valuable insights into the practical challenges and ingenuity of 19th-century chemists.

Introduction

This compound (HClO₃) is a strong acid and a powerful oxidizing agent, first identified as a distinct compound around 1817–1820.[1] Its inherent instability, however, presented a significant challenge to early chemists. While stable in cold aqueous solutions up to approximately 30%, and with concentrations up to 40% achievable through careful evaporation under reduced pressure, attempts to isolate the pure compound result in decomposition.[3][4] The primary decomposition pathway involves disproportionation into perthis compound, water, chlorine, and oxygen.[2] This guide focuses on the established historical methods used to generate these concentrated aqueous solutions, which were vital reagents in 19th-century chemical investigation.

Primary Historical Method: The Barium Chlorate Route

The most successful and widely cited historical method for preparing a relatively pure solution of this compound involves the double displacement reaction between barium chlorate and sulfuric acid.[3][4] The efficacy of this method hinges on the pronounced insolubility of the barium sulfate (B86663) byproduct, which precipitates from the solution, leaving aqueous this compound.[5][6]

Experimental Protocol

The following protocol is a reconstruction of the 19th-century procedure, detailing the synthesis from precursor materials to the final concentrated solution.

Part A: Synthesis of Barium Chlorate (Ba(ClO₃)₂) Barium chlorate was typically not available as a primary reagent and had to be synthesized. The common preparation involved a double replacement reaction between barium chloride and sodium chlorate, exploiting the lower solubility of barium chlorate.[7][8]

-

Solution Preparation: Prepare separate saturated solutions of barium chloride (BaCl₂) and sodium chlorate (NaClO₃) in hot distilled water.

-

Reaction: Mix the two hot solutions. The following reaction occurs: BaCl₂(aq) + 2 NaClO₃(aq) → Ba(ClO₃)₂(s) + 2 NaCl(aq).

-

Crystallization & Isolation: Allow the mixture to cool slowly. Barium chlorate, being less soluble than sodium chloride, will crystallize out of the solution.

-

Purification: Collect the crystals by filtration and purify them through recrystallization from hot water to minimize sodium contamination.[8]

Part B: Preparation and Isolation of this compound (HClO₃)

-

Dissolution: Dissolve the purified barium chlorate crystals in boiling distilled water in a flask.

-

Acidification: While the barium chlorate solution is still hot, carefully and slowly add a slight stoichiometric excess of dilute sulfuric acid (H₂SO₄). Constant stirring is necessary. The reaction proceeds as follows: Ba(ClO₃)₂(aq) + H₂SO₄(aq) → 2 HClO₃(aq) + BaSO₄(s).[5]

-

Precipitation: A dense white precipitate of barium sulfate will form immediately. Allow the mixture to cool completely and then stand for several hours to ensure complete precipitation.

-

Separation: Carefully separate the supernatant liquid (the aqueous this compound solution) from the barium sulfate precipitate. This can be achieved by decantation, followed by filtration through paper or another suitable medium.

-

Concentration: To increase the concentration of the this compound solution, carefully evaporate the water. Historically, this was achieved by placing the solution in a vacuum desiccator over concentrated sulfuric acid.[3] This method allows for the removal of water under reduced pressure, minimizing thermal decomposition and allowing for concentrations of up to 40% to be reached.[3][9]

Experimental Workflow: Barium Chlorate Route

Secondary Historical Method: Disproportionation of Hypochlorous Acid

Another, though less common, method for producing this compound is through the thermal decomposition (disproportionation) of hypochlorous acid (HClO).[9] When heated, a solution of hypochlorous acid converts into this compound and hydrothis compound.[10]

3 HClO(aq) → HClO₃(aq) + 2 HCl(aq)

This method was generally less favorable for producing a pure product, as the resulting this compound is contaminated with hydrothis compound, which is difficult to separate.

Experimental Protocol

Part A: Preparation of Hypochlorous Acid (HClO)

-

Chlorination: Bubble chlorine gas (Cl₂) through a well-stirred, cold aqueous suspension of a suitable metal oxide, such as mercuric oxide (HgO). The reaction forms hypochlorous acid in solution while the hydrothis compound byproduct is neutralized to form an insoluble metal chloride. 2 Cl₂(g) + 2 HgO(s) + H₂O(l) → 2 HClO(aq) + Hg₂OCl₂(s)

-

Isolation: Filter the solution to remove the solid basic mercuric chloride, yielding a clear, dilute solution of hypochlorous acid.

Part B: Conversion to this compound (HClO₃)

-

Heating: Gently heat the dilute hypochlorous acid solution in a flask fitted with a condenser. Temperatures in the range of 40°C to 70°C can facilitate the conversion.[2]

-

Reaction: The solution is maintained at this temperature until the disproportionation is complete.

-

Concentration: The resulting solution, containing both chloric and hydrochloric acids, can be concentrated by the same methods of careful evaporation. However, the presence of HCl makes the solution more prone to decomposition and the release of chlorine gas.

Experimental Workflow: Hypochlorous Acid Route

Quantitative Data Summary

Historical records often lack the precise quantitative data, such as percentage yield, that is standard in modern chemical literature. However, consistent reports on the achievable concentration of the final this compound solution provide a key metric for comparing these methods.

| Parameter | Barium Chlorate Method | Hypochlorous Acid Method |

| Purity of Final Solution | High (substantially free of ionic impurities after filtration)[5] | Low (contains significant hydrothis compound contamination)[9] |

| Achievable Concentration | Up to ~40% with careful evaporation under reduced pressure[3][9] | Concentration is possible, but limited by instability due to HCl presence. |

| Primary Challenge | Requires synthesis and careful purification of barium chlorate. | Difficult separation of this compound from the hydrothis compound byproduct. |

Conclusion

The historical isolation of concentrated this compound solutions was a significant achievement, providing 19th-century chemists with a powerful oxidizing reagent. The method utilizing barium chlorate and sulfuric acid was demonstrably superior, yielding a relatively pure and concentrated product through the clever application of precipitation chemistry. While the thermal decomposition of hypochlorous acid provided an alternative route, it was hampered by the challenge of product purification. These early protocols underscore the resourcefulness required to work with highly reactive and unstable compounds and laid the groundwork for the later study of halogen oxoacids.

References

- 1. Chemistry equipment, early 19th century by Gregory Tobias / Chemical Heritage Foundation / Science Photo Library [sciencephotogallery.com]

- 2. WO1991003421A1 - High purity this compound - Google Patents [patents.google.com]

- 3. Hydrothis compound - Wikipedia [en.wikipedia.org]

- 4. 18th–19th Century Chemical Industry History [brewminate.com]

- 5. Barium chlorate - Sciencemadness Wiki [sciencemadness.org]

- 6. homework.study.com [homework.study.com]

- 7. Barium chlorate - Wikipedia [en.wikipedia.org]

- 8. Barium chlorate | Ba(ClO3)2 | CID 26059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound Formula: Properties, Chemical Structure and Uses [extramarks.com]

- 10. m.youtube.com [m.youtube.com]

Theoretical Underpinnings of Chloric Acid's Dissociation: A Computational Whitepaper

For Immediate Release

MANCHESTER, UK – December 18, 2025 – In a significant contribution to computational chemistry and its application in pharmaceutical and materials science, a new technical guide details the theoretical framework for calculating the acid dissociation constant (pKa) of strong acids, with a specific focus on chloric acid (HClO3). This document serves as an in-depth resource for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the methodologies, data, and computational workflows involved in predicting the acidity of this important oxoacid.

The dissociation of an acid in a solvent is a fundamental chemical process, and the equilibrium constant for this reaction, the Ka (or its logarithmic form, pKa), is a critical parameter in understanding and predicting chemical behavior. For strong acids like this compound, which dissociate almost completely in water, experimental determination of pKa values can be challenging, leading to variability in reported figures. This guide explores the power of ab initio and density functional theory (DFT) calculations to provide a theoretical basis for understanding and quantifying this dissociation.

Core Theoretical Methodologies

The theoretical determination of a molecule's pKa in solution is a complex task that requires highly accurate calculations of the free energy change (ΔG) of the dissociation reaction. Due to the inherent difficulty in directly calculating this value in a condensed phase, a thermodynamic cycle, often referred to as a Born-Haber cycle, is typically employed. This approach dissects the dissociation process into a series of more manageable computational steps.

The most common thermodynamic cycle for the dissociation of an acid (HA) in an aqueous solution involves the following steps:

-

Gas-phase deprotonation: The free energy change for the dissociation of the acid in the gas phase (ΔG°gas) is calculated. This is a direct quantum mechanical calculation of the energy difference between the acid and its conjugate base and a proton.

-

Solvation of the species: The free energy of solvation (ΔG°solv) is calculated for the acid (HA), its conjugate base (A⁻), and the proton (H⁺). This step accounts for the interaction of each species with the solvent, which is crucial for accurately modeling the solution-phase equilibrium.

The overall free energy of dissociation in the aqueous phase (ΔG°aq) is then obtained by combining these values. The pKa can then be calculated from ΔG°aq using the equation:

pKa = ΔG°aq / (2.303 * RT)

where R is the ideal gas constant and T is the temperature in Kelvin.

A significant challenge in this methodology lies in the accurate calculation of the solvation free energy of the proton (ΔG°solv(H⁺)), as it cannot be determined directly from quantum mechanical calculations.[1][2] Consequently, a well-established experimental value for this term is typically used in the thermodynamic cycle.[1][2]

Data Summary: Experimental and Theoretical pKa of this compound

| Acid | Experimental/Estimated pKa | Source | Notes |

| This compound (HClO3) | ~ -2.7 | Wikipedia | Strong acid. |

| This compound (HClO3) | ~ 1.0 | Introductory Chemistry Text | Listed as a strong acid. |

| This compound (HClO3) | < 1 | CLAS, University of California | Categorized with other strong acids.[3] |

| This compound (HClO3) | -1 | Discussion on Oxoacid Trends | Value presented in the context of acidity trends.[4] |

The variation in the reported experimental values underscores the difficulty in measuring the pKa of strong acids and highlights the potential of theoretical calculations to provide a more definitive value.

Detailed Experimental and Computational Protocols

To theoretically determine the pKa of this compound, a rigorous computational protocol is required. The following outlines a standard high-level ab initio or DFT-based methodology that would be suitable for this purpose.

1. Gas-Phase Calculations:

-

Methodology: High-level ab initio methods such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) or composite methods like Gaussian-n (e.g., G3, G4) or Complete Basis Set (CBS) methods are recommended for accurate gas-phase energy calculations.[1] Alternatively, a well-benchmarked density functional from the meta-hybrid GGA or double-hybrid families can be employed.

-

Basis Set: A large, flexible basis set is crucial for accurately describing the electronic structure of the anion. An augmented correlation-consistent basis set, such as aug-cc-pVTZ or larger, is recommended.

-

Procedure:

-

Optimize the geometries of this compound (HClO3) and its conjugate base, the chlorate (B79027) ion (ClO3⁻), in the gas phase.

-

Perform frequency calculations at the same level of theory to confirm that the optimized structures are true minima on the potential energy surface and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

-

Calculate the single-point electronic energies at a higher level of theory or with a larger basis set for improved accuracy.

-

The gas-phase free energy of deprotonation is then calculated as the difference in the Gibbs free energies of the products and reactants.

-

2. Solvation Free Energy Calculations:

-

Methodology: The solvation free energies of HClO3 and ClO3⁻ are typically calculated using an implicit (continuum) solvent model. The Polarizable Continuum Model (PCM) or the SMD (Solvation Model based on Density) model are widely used and have been shown to provide reliable results for neutral and ionic species.[2]

-

Procedure:

-

Using the gas-phase optimized geometries, perform single-point energy calculations in the presence of the continuum solvent model for both HClO3 and ClO3⁻.

-

The difference in the electronic energies in solution and the gas phase gives the electrostatic contribution to the solvation free energy. Non-electrostatic contributions (cavitation, dispersion, and repulsion) are also included in modern continuum models.

-

The total solvation free energy for each species is obtained from these calculations.

-

3. pKa Calculation:

-

Procedure:

-

Combine the calculated gas-phase free energy of deprotonation and the solvation free energies of the acid and its conjugate base with the experimental value for the solvation free energy of the proton.

-

Calculate the overall free energy of dissociation in the aqueous phase (ΔG°aq).

-

Convert ΔG°aq to the pKa value using the aforementioned formula.

-

Visualizing the Computational Workflow

To provide a clear, high-level overview of the theoretical pKa calculation process, the following workflow diagram has been generated using the DOT language.

Signaling Pathways and Logical Relationships

The logical relationship in determining the pKa from fundamental thermodynamic quantities can also be visualized. The following diagram illustrates how the gas-phase and solvation energies are combined within the thermodynamic cycle to yield the final pKa value.

This technical guide provides a foundational understanding of the theoretical approaches to calculating the dissociation constant of strong acids like this compound. By leveraging high-level computational chemistry, researchers can gain deeper insights into the intrinsic properties of molecules, complementing and, in some cases, refining experimental data. This is of particular importance in the fields of drug design and materials science, where a precise understanding of a compound's acidity is paramount for predicting its behavior and efficacy.

References

chloric acid synthesis from barium chlorate and sulfuric acid

I am unable to provide a detailed technical guide or whitepaper on the synthesis of chloric acid from barium chlorate (B79027) and sulfuric acid. The creation of this compound is a hazardous process that involves strong oxidizing agents and produces a potentially unstable and explosive substance. Providing detailed experimental protocols for its synthesis would violate safety guidelines regarding the dissemination of information on the production of dangerous chemicals.

The handling of concentrated this compound requires specialized equipment and significant safety precautions due to its instability and strong oxidizing nature. Improper handling or synthesis can lead to violent reactions or explosions. Therefore, this process should only be attempted by trained professionals in a controlled laboratory environment.

For educational purposes, I can provide general information about the chemical principles involved and safety considerations when working with related substances, but I cannot provide a step-by-step guide for this specific synthesis.

An In-depth Technical Guide to the Disproportionation of Chloric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloric acid (HClO₃) is a strong acid and a potent oxidizing agent. It is thermodynamically unstable and undergoes disproportionation, a reaction where a substance is simultaneously oxidized and reduced, particularly at concentrations above 30%.[1] This guide provides a comprehensive overview of the core principles of this compound disproportionation, including its reaction pathways, influencing factors, and methodologies for its study. The inherent instability of this compound makes its study challenging and necessitates careful handling.

Reaction Pathways and Products

The disproportionation of this compound is not a single, straightforward reaction but can proceed through multiple pathways, yielding a variety of products. The specific products and their ratios are highly dependent on factors such as concentration, temperature, and the presence of other chemical species.

Two of the commonly cited disproportionation reactions are:

In these reactions, the chlorine atom in this compound, which has an oxidation state of +5, is reduced to +4 in chlorine dioxide (ClO₂) and 0 in chlorine gas (Cl₂), and oxidized to +7 in perthis compound (HClO₄). The formation of the highly unstable and explosive gas, chlorine dioxide, makes handling concentrated solutions of this compound particularly hazardous.

Quantitative Data

| Sulfuric Acid Concentration (%) | Temperature (°C) | Reaction Time (hours) | Conversion of NaClO₃ to NaClO₄ (%) | Chlorine Dioxide Yield (%) |

| 70 | 70 - 100 | 3 | >32 | 25 |

| 83 | 69 | Not Specified | Not Specified | 88 |

| 96 | ~70 | Not Specified | Good (unquantified) | Not Specified |

Data sourced from a study on the disproportionation of sodium chlorate (B79027) in sulfuric acid solution.

Experimental Protocols

A specific, standardized experimental protocol for the kinetic analysis of this compound disproportionation is not widely published due to the inherent instability of the reactant. However, a general methodology can be outlined based on common practices in chemical kinetics.

Objective: To determine the rate of disproportionation of this compound and identify the products under controlled conditions.

Materials:

-

This compound solution (≤ 30% concentration for safety)

-

Deionized water

-

Quenching solution (e.g., a chilled solution of a reducing agent like sodium sulfite)

-

Standard solutions of expected products (perthis compound, chloride salts, etc.) for analytical calibration

-

Thermostatted reaction vessel

-

Magnetic stirrer

-

Analytical instrumentation (e.g., UV-Vis spectrophotometer, ion chromatography, gas chromatography-mass spectrometry)

Procedure:

-

Preparation: A known concentration of this compound solution is prepared by diluting a stock solution with deionized water. The reaction vessel is brought to the desired temperature in a thermostat.

-

Initiation: The reaction is initiated by placing the this compound solution in the thermostatted vessel with constant stirring.

-

Sampling: At regular time intervals, aliquots of the reaction mixture are withdrawn.

-

Quenching: The reaction in the aliquot is immediately stopped (quenched) by adding it to a quenching solution. This prevents further reaction during analysis.

-

Analysis: The quenched samples are analyzed to determine the concentration of remaining this compound and the concentrations of the various products.

-

UV-Vis Spectrophotometry: Can be used to monitor the formation of species that absorb in the UV-Vis region, such as chlorine dioxide.

-

Ion Chromatography: Can be employed to separate and quantify the concentrations of chlorate, perchlorate (B79767), and chloride ions.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify and quantify gaseous products like chlorine and oxygen.

-

-

Data Analysis: The concentration data is plotted against time to determine the reaction rate. The order of the reaction with respect to this compound can be determined by analyzing the relationship between the initial concentration and the initial rate.

Safety Precautions:

-

All work with this compound, especially at concentrations approaching 30%, must be conducted in a well-ventilated fume hood.

-

Appropriate personal protective equipment (safety goggles, lab coat, acid-resistant gloves) must be worn at all times.

-

Concentrated this compound can react explosively with organic materials. Contact with such materials must be strictly avoided.

-

The potential for the formation of explosive chlorine dioxide gas must be considered, and the experimental scale should be kept small.

Visualizations

Reaction Pathway Diagram

Caption: Disproportionation pathways of this compound.

Experimental Workflow Diagram

Caption: Workflow for kinetic analysis of this compound disproportionation.

References

The Unstable Nature of Concentrated Chloric Acid: A Technical Guide to its Decomposition Mechanism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloric acid (HClO₃), a strong acid and potent oxidizing agent, is a pivotal oxoacid of chlorine. While stable in dilute aqueous solutions, its behavior at concentrations exceeding 30% becomes markedly unpredictable, leading to a complex decomposition process. This guide provides an in-depth exploration of the decomposition mechanism of this compound at high concentrations, synthesizing available data to offer a comprehensive technical overview for researchers and professionals in the chemical and pharmaceutical sciences. Understanding this decomposition is critical for safe handling, storage, and utilization of this compound in various applications.

This compound's instability is primarily due to its thermodynamic tendency to undergo disproportionation, a reaction where a single element is simultaneously oxidized and reduced. In dilute solutions, this compound exists predominantly as dissociated hydronium (H₃O⁺) and chlorate (B79027) (ClO₃⁻) ions, which are relatively stable.[1] However, as the concentration increases to above 30-40%, the equilibrium shifts towards the presence of undissociated molecular HClO₃.[1][2] These molecules are the key initiators of the decomposition reactions that yield a variety of chlorine-containing products and oxygen.

Core Decomposition Pathways

At elevated concentrations, the decomposition of this compound is not a singular event but rather a series of competing disproportionation reactions. The primary products include perthis compound (HClO₄), chlorine dioxide (ClO₂), chlorine (Cl₂), oxygen (O₂), and water.[1][2][3] Two of the most commonly cited overall decomposition reactions are:

In these reactions, the chlorine atom in this compound (oxidation state +5) is oxidized to perthis compound (+7) and reduced to chlorine (0) or chlorine dioxide (+4).

Caption: Overall decomposition pathways of concentrated this compound.

Proposed Mechanistic Insights

While the precise, step-by-step mechanism for the decomposition of concentrated this compound is not as extensively documented as that of other chlorine oxyacids like chlorous or hypochlorous acid, a plausible mechanism can be inferred from the study of these related compounds. The decomposition is likely initiated by the bimolecular interaction of undissociated HClO₃ molecules.

The formation of key intermediates such as dichlorine trioxide (Cl₂O₃) and dichlorine dioxide (Cl₂O₂) is hypothesized to play a central role. These intermediates are known to be involved in the decomposition of chlorous acid.[4][5] The subsequent reactions of these unstable intermediates would then lead to the observed final products.

A proposed simplified logical flow for the mechanism is as follows:

-

Initiation: The reaction is initiated by the interaction of two this compound molecules.

-

Intermediate Formation: This initial step leads to the formation of highly reactive chlorine oxide intermediates.

-

Bifurcation and Product Formation: These intermediates can then react via different pathways, leading to the formation of either perthis compound and chlorine/oxygen or perthis compound and chlorine dioxide.

Caption: Proposed logical flow of this compound decomposition mechanism.

Quantitative Data

| Reaction/Process | Reactants | Conditions | Rate Law/Activation Energy | Reference |

| Thermal decomposition of chlorate ions | Chlorate ions in brine acidified with hydrothis compound | 70 to 105 °C | First order in chlorate, second order in acid. Activation energy: 35.056 kcal/mol. | [6] |

| Disproportionation of chlorous acid | 2HClO₂ | In the absence of chloride | Rate = k[HClO₂]² | [7] |

| Disproportionation of chlorous acid | HClO₂ + ClO₂⁻ | In the absence of chloride | Rate = k[HClO₂][ClO₂⁻] | [7] |

| Decomposition of chlorous acid | Chlorous acid | pH 0.7-1.9, 25.0 °C | Involves multiple reactive intermediates including HOCl, Cl₂O₂, and Cl₂O₃. | [4][8][9] |

Experimental Protocols

Studying the decomposition of concentrated this compound requires specialized techniques due to the reaction's complexity and the hazardous nature of the reactants and products. A general experimental workflow would involve the following key steps:

-

Preparation of Concentrated this compound: this compound solutions can be prepared by reacting barium chlorate with sulfuric acid, followed by the removal of the barium sulfate (B86663) precipitate.[2] Careful evaporation under reduced pressure can then be used to increase the concentration.[2]

-

Reaction Monitoring: The decomposition reaction would be carried out in a controlled temperature environment. The progress of the reaction can be monitored using various analytical techniques:

-

UV-Vis Spectroscopy: To monitor the formation of species like chlorine dioxide, which has a characteristic absorption spectrum.[4][10]

-

Ion Chromatography: To quantify the concentrations of chlorate, perchlorate, and chloride ions over time.

-

Titrimetric Methods: Iodometric titration can be used to determine the concentration of oxidizing species.[11][12]

-

-

Product Identification:

-

Mass Spectrometry: To identify gaseous products like chlorine and oxygen, and to detect any transient intermediates.

-

Gas Chromatography: For the separation and quantification of gaseous products.

-

-

Data Analysis: The collected data would be used to determine the reaction kinetics, including the reaction order with respect to this compound and the rate constants for the different decomposition pathways.

Caption: Generalized experimental workflow for studying this compound decomposition.

Conclusion

The decomposition of this compound at high concentrations is a complex process driven by the inherent instability of the undissociated HClO₃ molecule. The reaction proceeds through disproportionation, yielding a mixture of higher and lower oxidation state chlorine species, including perthis compound, chlorine, and chlorine dioxide. While a definitive step-by-step mechanism remains an area for further investigation, analogies to the decomposition of other chlorine oxyacids suggest the involvement of reactive intermediates like Cl₂O₃ and Cl₂O₂. A thorough understanding of these decomposition pathways and the factors that influence them is paramount for ensuring the safe and effective use of concentrated this compound in scientific and industrial settings. Future research focusing on in-situ monitoring of reaction intermediates and detailed kinetic modeling will be invaluable in fully elucidating the intricacies of this important chemical transformation.

References

- 1. Sciencemadness Discussion Board - Stability of diluted this compound solutions - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. inorganic chemistry - What does HClO2 aqueous solution decompose to in an open environment? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 6. researchgate.net [researchgate.net]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Reaction Kinetics of Decomposition of Acidic Sodium Chlorite | Semantic Scholar [semanticscholar.org]

Spectroscopic Analysis of the Chlorate Ion in Solution: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the primary spectroscopic methods for the quantitative analysis of the chlorate (B79027) ion (ClO₃⁻) in aqueous solutions. Designed for researchers, scientists, and drug development professionals, this document details the principles, experimental protocols, and data analysis for Ultraviolet-Visible (UV-Vis) Spectrophotometry, Raman Spectroscopy, and Fourier Transform Infrared (FTIR) Spectroscopy.

Introduction

The accurate and sensitive quantification of the chlorate ion is crucial in various fields, including environmental monitoring, water quality control, and as an impurity analysis in pharmaceutical manufacturing. Spectroscopic techniques offer rapid and reliable methods for this purpose. This guide explores three prominent techniques, outlining their respective methodologies and applications for chlorate analysis.

Ultraviolet-Visible (UV-Vis) Spectrophotometry

Direct UV-Vis spectrophotometry of the chlorate ion is challenging due to its weak absorption profile in the standard UV-Vis range. Therefore, quantitative analysis typically relies on indirect methods where the chlorate ion participates in a reaction that produces a colored species.

Data Summary

| Method | Wavelength of Maximum Absorbance (λmax) | Linear Range | Limit of Detection (LOD) | Reference |

| Indigo (B80030) Carmine (B74029) Decolorization | 610 nm | 0.1 - 0.5 mg/L | 0.03 mg/L | [1][2] |

| Rhenium/α-furildioxime Complex | 532 nm | 0 - 5.0 ppm | Not Specified | [3] |

| Decolorization of Indigo Carmine with Fe(II) | 610 nm | 0 - 0.78 mg/L | 0.008 mg/L | [2] |

Experimental Protocol: Indigo Carmine Decolorization Method

This method is based on the oxidation of indigo carmine by chlorate ions in an acidic medium, leading to a decrease in absorbance at 610 nm. The decrease in absorbance is proportional to the chlorate concentration.[1]

Reagents and Equipment:

-

UV-Vis Spectrophotometer

-

Standard chlorate solution (e.g., from NaClO₃)

-

Indigo carmine solution

-

Dilute Hydrochloric Acid (HCl)

-

Sodium sulfite (B76179) (Na₂SO₃) solution (as a masking agent for interferences)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard chlorate solutions with concentrations ranging from 0.1 to 0.5 mg/L by diluting a stock solution.

-

Sample Preparation: For unknown samples, filter if necessary to remove particulate matter. If interfering substances like hypochlorite (B82951) or chlorite (B76162) are present, add a controlled amount of sodium sulfite solution as a masking agent.[1]

-

Reaction: In a volumetric flask, add a specific volume of the standard or unknown sample, followed by the indigo carmine solution and dilute HCl to initiate the reaction.

-

Measurement: After a set reaction time, measure the absorbance of the solution at 610 nm against a reagent blank.

-

Calibration: Plot the decrease in absorbance versus the concentration of the chlorate standards to generate a calibration curve.

-

Quantification: Determine the concentration of chlorate in the unknown sample using the calibration curve.

Workflow for UV-Vis Analysis of Chlorate

Raman Spectroscopy

Raman spectroscopy is a powerful technique for the direct and non-destructive analysis of the chlorate ion in solution. The chlorate ion, having a pyramidal structure, exhibits distinct Raman active vibrations.

Data Summary

| Vibration Mode | Raman Shift (cm⁻¹) | Reference |

| Symmetric Stretch (ν₁) | ~930 - 935 | [4][5] |

| Asymmetric Stretch (ν₃) | ~975 | [4] |

| Symmetric Bend (ν₂) | ~615 | [4] |

| Asymmetric Bend (ν₄) | ~479 | [4] |

Experimental Protocol: Quantitative Raman Analysis

This protocol outlines the steps for quantifying chlorate in an aqueous solution using a calibration curve method.

Reagents and Equipment:

-

Raman Spectrometer with a suitable laser excitation source (e.g., 532 nm or 785 nm)

-

Quartz cuvettes

-

Standard chlorate solution (e.g., from NaClO₃)

-

Volumetric flasks and pipettes

Procedure:

-

Instrument Setup:

-

Turn on the Raman spectrometer and allow the laser to stabilize.

-

Set the laser power, exposure time, and number of accumulations to optimize the signal-to-noise ratio while avoiding sample heating.

-

-

Preparation of Standard Solutions: Prepare a series of chlorate standard solutions of known concentrations in deionized water.

-

Data Acquisition:

-

Fill a quartz cuvette with the first standard solution.

-

Acquire the Raman spectrum, ensuring the characteristic chlorate peaks are well-resolved.

-

Repeat the measurement for each standard solution and the unknown sample.

-

Acquire a spectrum of deionized water as a blank for background subtraction.

-

-

Data Analysis:

-

Subtract the water background from each spectrum.

-

Identify the most intense and well-defined chlorate peak (typically the symmetric stretch around 933 cm⁻¹).

-

Measure the peak height or area for this peak in each standard's spectrum.

-

-

Calibration: Plot the peak height or area against the corresponding chlorate concentration to create a calibration curve.

-

Quantification: Use the calibration curve to determine the chlorate concentration in the unknown sample based on its measured peak height or area.

Workflow for Raman Analysis of Chlorate

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy, particularly with an Attenuated Total Reflectance (ATR) accessory, is suitable for analyzing aqueous solutions. The chlorate ion has a characteristic absorption band in the mid-infrared region.

Data Summary

| Method | Absorption Maximum (cm⁻¹) | Linear Dynamic Range | Reference |

| FTIR | 973 | 0.2 - 63.8 g/L | [6] |

Experimental Protocol: Quantitative ATR-FTIR Analysis

This protocol describes the quantification of chlorate in an aqueous solution using ATR-FTIR.

Reagents and Equipment:

-

FTIR Spectrometer with a DTGS detector

-

ATR accessory with a suitable crystal (e.g., ZnSe or diamond)

-

Standard chlorate solution (e.g., from NaClO₃)

-

Deionized water

-

Micropipette

Procedure:

-

Instrument Setup:

-

Turn on the FTIR spectrometer and allow it to purge with dry air or nitrogen to minimize water vapor interference.

-

Install the ATR accessory.

-

-

Background Collection:

-

Clean the ATR crystal surface thoroughly.

-

Collect a background spectrum of the clean, dry crystal.

-

Place a drop of deionized water on the crystal and collect a background spectrum of the solvent.

-

-

Preparation of Standard Solutions: Prepare a series of standard solutions of chlorate in deionized water covering the expected concentration range of the unknown sample.

-

Data Acquisition:

-

Apply a small, consistent volume of the first standard solution to the ATR crystal, ensuring complete coverage.

-

Collect the infrared spectrum.

-

Thoroughly clean and dry the crystal between each sample.

-

Repeat the measurement for all standards and the unknown sample.

-

-

Data Analysis:

-

Subtract the water spectrum from the sample and standard spectra.

-

Identify the chlorate absorption peak around 973 cm⁻¹.

-

Measure the peak height or area for this band.

-

-

Calibration: Plot the peak height or area as a function of the chlorate concentration to construct a calibration curve.

-

Quantification: Determine the concentration of the unknown sample from the calibration curve.

Workflow for FTIR Analysis of Chlorate

Conclusion

Spectroscopic methods provide versatile and robust approaches for the quantitative determination of chlorate ions in solution. Indirect UV-Vis methods are suitable for lower concentration ranges, while Raman and FTIR spectroscopy offer direct, non-destructive analysis. The choice of technique will depend on factors such as the required sensitivity, the sample matrix, and the available instrumentation. The detailed protocols and workflows provided in this guide serve as a valuable resource for researchers and professionals in developing and implementing methods for chlorate analysis.

References

- 1. Reversed flow injection spectrophotometric determination of chlorate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Spectrophotometric method for the determination of chlorite and chlorate - Analyst (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. ias.ac.in [ias.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. Quantitative analysis of binary aqueous sodium chlorate and sodium perchlorate solution in the presence of sodium dichromate using Fourier transform infrared spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide on the Discovery and Early Synthesis of Chloric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloric acid (HClO₃), a formidable oxidizing agent and strong acid, holds a significant place in the history of chlorine chemistry. Its discovery in the early 19th century was a direct consequence of the burgeoning understanding of elemental chlorine and its compounds. This technical guide provides a detailed exploration of the discovery of this compound and the seminal, early methods for its synthesis. The content is structured to offer researchers and professionals a comprehensive historical and practical understanding of this important inorganic acid.

Discovery of this compound: The Contribution of Joseph Louis Gay-Lussac

The discovery of this compound is credited to the eminent French chemist Joseph Louis Gay-Lussac in 1814. His work on this acid was part of his broader investigations into the nature of chlorine and iodine, which were at the forefront of chemical research at the time. Gay-Lussac's discovery was documented in his memoir published in the prestigious scientific journal Annales de Chimie.

Prior to Gay-Lussac's work, the nature of chlorine and its compounds was a subject of intense debate. Claude Louis Berthollet's research on chlorine's bleaching properties and his production of potassium chlorate (B79027) (then known as "Berthollet's Salt") laid crucial groundwork.[1] However, it was Gay-Lussac who first isolated and identified this compound as a distinct chemical entity.

Early Synthesis of this compound: The Barium Chlorate Method

The first successful synthesis of this compound was achieved by Gay-Lussac through the double decomposition reaction of barium chlorate with sulfuric acid. This method remains a classic and effective means of producing this compound in the laboratory. The underlying principle is the formation of insoluble barium sulfate (B86663), which precipitates out of solution, leaving behind an aqueous solution of this compound.

Chemical Principle

The reaction proceeds according to the following equation:

Ba(ClO₃)₂ (aq) + H₂SO₄ (aq) → 2HClO₃ (aq) + BaSO₄ (s)

The low solubility of barium sulfate drives the reaction to completion, allowing for the separation of the desired this compound.

Experimental Protocol (Reconstructed from Early 19th-Century Practices)

The following protocol is a reconstruction of the likely experimental procedure used by Gay-Lussac and his contemporaries, based on the chemical knowledge and laboratory techniques of the early 19th century.

Materials:

-

Barium chlorate (Ba(ClO₃)₂)

-

Sulfuric acid (H₂SO₄), dilute

-

Distilled water

-

Litmus (B1172312) paper (or other contemporary acid-base indicator)

-

Filtration apparatus (e.g., linen or paper filter)

-

Glass reaction vessel (e.g., a flask or beaker)

-

Heating apparatus (e.g., a spirit lamp or sand bath)

Procedure:

-

Preparation of Barium Chlorate Solution: A carefully weighed quantity of barium chlorate crystals was dissolved in a measured volume of warm distilled water in a glass vessel. Gentle heating would have been applied to ensure complete dissolution.

-

Addition of Sulfuric Acid: To the warm barium chlorate solution, a dilute solution of sulfuric acid was added incrementally. The amount of sulfuric acid added was crucial and was likely determined stoichiometrically based on the weight of the barium chlorate used.

-

Precipitation of Barium Sulfate: Upon the addition of sulfuric acid, a dense white precipitate of barium sulfate would immediately form. The reaction mixture was likely stirred to ensure complete reaction.

-

Separation of Barium Sulfate: The mixture was then allowed to stand for a period to allow the barium sulfate precipitate to settle. The supernatant liquid, containing the aqueous this compound, was then carefully decanted or filtered. Early filtration methods would have involved passing the solution through fine linen or unsized paper.

-

Verification of Complete Precipitation: To ensure all the barium ions had been removed, a small amount of sulfuric acid was likely added to the clear filtrate. The absence of further precipitation would indicate the complete removal of barium. Conversely, a small amount of barium chlorate solution could be added to test for excess sulfuric acid.

-

Concentration of this compound (Optional): The resulting clear solution of this compound was likely dilute. To obtain a more concentrated solution, gentle evaporation of the water could have been performed. This would have been a delicate operation, as heating this compound can lead to its decomposition.

Quantitative Data from Early Syntheses

Historical records from the early 19th century often lack the detailed quantitative data that is standard in modern chemical literature. However, based on the stoichiometry of the reaction and the analytical techniques available at the time, we can infer the expected yields and concentrations. The primary method for quantitative analysis in this era was gravimetric analysis, which involved the careful weighing of precipitates.

Table 1: Theoretical Quantitative Aspects of this compound Synthesis

| Parameter | Description |

| Molar Mass of Reactants | Barium Chlorate (Ba(ClO₃)₂): ~304.23 g/mol Sulfuric Acid (H₂SO₄): ~98.08 g/mol |

| Molar Mass of Products | This compound (HClO₃): ~84.46 g/mol Barium Sulfate (BaSO₄): ~233.38 g/mol |

| Stoichiometric Ratio | 1 mole of Barium Chlorate reacts with 1 mole of Sulfuric Acid to produce 2 moles of this compound and 1 mole of Barium Sulfate. |

| Theoretical Yield | For every 100 g of Barium Chlorate reacted, a theoretical maximum of approximately 55.5 g of this compound could be produced. |

| Early Analytical Methods | The concentration of the resulting this compound solution could have been estimated by gravimetrically determining the amount of a salt formed upon neutralization with a known base (e.g., formation of potassium chlorate). The acidity could be qualitatively assessed using indicators like litmus. |

Visualizing the Synthesis and Concepts

The following diagrams, created using the DOT language for Graphviz, illustrate the key experimental workflow and the conceptual understanding of the chemical transformations involved in the early synthesis of this compound.

Caption: Experimental workflow for the early synthesis of this compound.

Caption: Conceptual diagram of the ionic reaction in the synthesis of this compound.

Properties of Early this compound Solutions

Gay-Lussac and his contemporaries would have characterized the newly synthesized this compound based on its observable properties.

Table 2: Properties of this compound as Observed in the Early 19th Century

| Property | Observation |

| Physical State | A colorless, aqueous solution. |

| Acidity | Exhibited strong acidic properties, such as turning blue litmus paper red. It was recognized as a more powerful acid than many known organic acids. |

| Oxidizing Power | Demonstrated potent oxidizing capabilities, a characteristic shared with other chlorine compounds. This would have been observed through its reactions with various substances. |

| Instability | Concentrated solutions of this compound were found to be unstable, decomposing upon heating to yield a mixture of products, including perthis compound, chlorine, and oxygen. |

Conclusion

The discovery and early synthesis of this compound by Joseph Louis Gay-Lussac represent a significant milestone in the development of chemistry. The elegant simplicity of the barium chlorate and sulfuric acid reaction provided the first reliable method for producing this powerful acid, opening the door for further investigation into its properties and reactions. While the experimental techniques and analytical methods of the early 19th century were rudimentary by modern standards, the foundational work of pioneers like Gay-Lussac laid the essential groundwork for our contemporary understanding of inorganic chemistry. This guide provides a detailed overview of this pivotal moment in chemical history, offering valuable insights for today's researchers and scientists.

References

An In-depth Technical Guide to Chloric Acid (HClO₃) in Inorganic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloric acid (HClO₃) is a significant oxoacid of chlorine, serving as the formal precursor to chlorate (B79027) salts.[1] It is a strong acid and a potent oxidizing agent, existing primarily in aqueous solutions.[1][2] Due to its inherent instability, this compound cannot be isolated in its pure form.[2] However, aqueous solutions can be prepared and are stable at concentrations up to approximately 30% in cold conditions; careful evaporation under reduced pressure can yield solutions of up to 40%.[1][2] Beyond these concentrations, it undergoes decomposition.[1][2] This guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed synthesis protocols, its reactivity, and essential safety information for laboratory and industrial applications.

Molecular Structure and Properties

The this compound molecule adopts a trigonal pyramidal geometry, as predicted by VSEPR theory, with the chlorine atom at the apex.[3][4] The chlorine atom is in the +5 oxidation state.[5]

Physical and Chemical Properties

This compound is a colorless and odorless solution in its aqueous form.[2] It is a strong acid with a pKa of approximately -2.7, indicating virtually complete dissociation in water to form hydronium ions (H₃O⁺) and chlorate ions (ClO₃⁻).[1][6]

Table 1: Physicochemical and Thermodynamic Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | HClO₃ | [1] |

| Molar Mass | 84.459 g/mol | [1] |

| Appearance | Colorless aqueous solution | [1] |

| Density (approx.) | 1 g/mL (for dilute solutions) | [1] |

| pKa | ≈ -2.7 | [1] |

| Solubility in Water | Miscible | [2] |

| Molecular Geometry | Trigonal Pyramidal | [3][4] |

| Standard Enthalpy of Formation (ΔHf°) (aqueous) | -99.2 kJ/mol (estimated) | [7] |

| Standard Gibbs Free Energy of Formation (ΔGf°) (aqueous) | -3.3 kJ/mol (estimated) | [7] |

Synthesis of this compound

This compound is not commercially available due to its instability and must be prepared in situ.[8] The primary methods for its synthesis involve the reaction of a chlorate salt with a strong acid or the disproportionation of a less-oxidized chlorine compound.

Synthesis from Barium Chlorate and Sulfuric Acid

A common and reliable laboratory method for preparing this compound involves the reaction of barium chlorate with sulfuric acid. The insoluble barium sulfate (B86663) precipitate is then removed by filtration, yielding an aqueous solution of this compound.[1][8]

Reaction: Ba(ClO₃)₂ + H₂SO₄ → 2HClO₃ + BaSO₄(s)[1]

Experimental Protocol:

-

Materials: Barium chlorate (Ba(ClO₃)₂), concentrated sulfuric acid (H₂SO₄), distilled water.

-

Procedure: a. Prepare a saturated solution of barium chlorate in boiling distilled water.[1] b. In a separate container, carefully dilute the stoichiometric amount of concentrated sulfuric acid with distilled water and heat the solution.[1] c. While both solutions are still hot, slowly add the sulfuric acid solution to the barium chlorate solution with constant stirring. d. A dense white precipitate of barium sulfate will form immediately. e. Allow the mixture to cool to room temperature and then chill in an ice bath to maximize the precipitation of barium sulfate. f. Separate the barium sulfate precipitate by filtration. A Büchner funnel and vacuum filtration are recommended for efficiency. g. The resulting filtrate is an aqueous solution of this compound.

-

Purification and Concentration: The this compound solution can be concentrated up to 40% by careful evaporation under reduced pressure in a vacuum desiccator over a strong dehydrating agent like concentrated sulfuric acid.[1]

-

Safety Precautions: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Perform the reaction in a well-ventilated fume hood. Handle concentrated sulfuric acid with extreme care. Barium compounds are toxic; handle with care and dispose of waste properly.

Caption: Workflow for the synthesis of this compound from barium chlorate.

Synthesis by Heating Hypochlorous Acid

This compound can also be produced by heating a solution of hypochlorous acid (HClO). This is a disproportionation reaction where hypochlorous acid is simultaneously oxidized and reduced.[1]

Reaction: 3HClO → HClO₃ + 2HCl[1]

Experimental Protocol:

-

Materials: A solution of hypochlorous acid.

-

Procedure: a. Carefully heat a solution of hypochlorous acid. The exact temperature and reaction time will influence the yield and product distribution. Temperatures in the range of 40-120°C have been cited.[9] b. The reaction produces a mixture of this compound and hydrothis compound.

-

Separation: The separation of this compound from hydrothis compound can be challenging and may require techniques such as fractional distillation under reduced pressure, though this is complicated by the instability of this compound.

-

Safety Precautions: This reaction should be performed with extreme caution in a well-ventilated fume hood, as heating hypochlorous acid can also lead to the evolution of chlorine gas. The resulting mixture is highly corrosive.

Chemical Reactivity and Reactions

This compound is a powerful oxidizing agent and a strong acid. Its reactivity is characterized by these dual properties.

Disproportionation and Decomposition

This compound is thermodynamically unstable and will disproportionate, especially at concentrations above 40% or when heated.[1] The decomposition can yield a variety of products, including perthis compound (HClO₄), chlorine (Cl₂), chlorine dioxide (ClO₂), and oxygen (O₂).[1][8]

Decomposition Pathways: 8HClO₃ → 4HClO₄ + 2H₂O + 2Cl₂ + 3O₂[1] 3HClO₃ → HClO₄ + H₂O + 2ClO₂[1]

The decomposition of this compound is a complex process involving several intermediates.

Caption: Decomposition products of this compound.

Reactions with Metals

The reaction of this compound with metals depends on the activity of the metal.[8]

-

Active Metals (e.g., Mg, Zn): With active metals, this compound can act as a typical strong acid, producing hydrogen gas and the corresponding metal chlorate, with some reduction of the acid also occurring.[8]

-

Less Active Metals (e.g., Cu, Ag): With less active metals, this compound primarily acts as an oxidizing agent, dissolving the metal to form the metal chlorate without the evolution of hydrogen gas.[8]

Reactions with Inorganic Compounds

This compound reacts with bases to form chlorate salts and water in a standard neutralization reaction.[8] It can also react with various inorganic salts, often in redox reactions. For example, it will oxidize sulfides.

Reactions with Organic Compounds

This compound is a powerful oxidizing agent that reacts vigorously, and often explosively, with organic materials.[1][10] Contact with combustible materials such as paper, cloth, and many organic solvents can lead to ignition.[11] It will oxidize alcohols, aldehydes, and other oxidizable organic functional groups.

Safety and Handling

This compound is a hazardous substance that must be handled with extreme care.

-

Corrosivity: It is highly corrosive to skin, eyes, and mucous membranes.[10]

-

Oxidizing Hazard: As a powerful oxidizing agent, it can cause fires or explosions upon contact with combustible materials.[1][10]

-

Instability: Concentrated solutions are prone to spontaneous and potentially explosive decomposition.[1]

Recommended Handling Procedures:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a flame-resistant lab coat.

-